

Rapamycin-d3: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Rapamycin-d3

Cat. No.: B12510939

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This technical guide provides an in-depth overview of **Rapamycin-d3** (Sirolimus-d3), a deuterated analog of the potent mTOR inhibitor Rapamycin. This document is intended for researchers, scientists, and drug development professionals, offering core data, signaling pathway information, and detailed experimental protocols for its application.

Core Compound Data: Rapamycin-d3

Rapamycin-d3 is primarily utilized as an internal standard for the precise quantification of Rapamycin in various biological matrices by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).^{[1][2]} Its isotopic labeling ensures similar chemical and physical properties to the parent compound, allowing for accurate correction of sample loss during preparation and instrumental analysis.

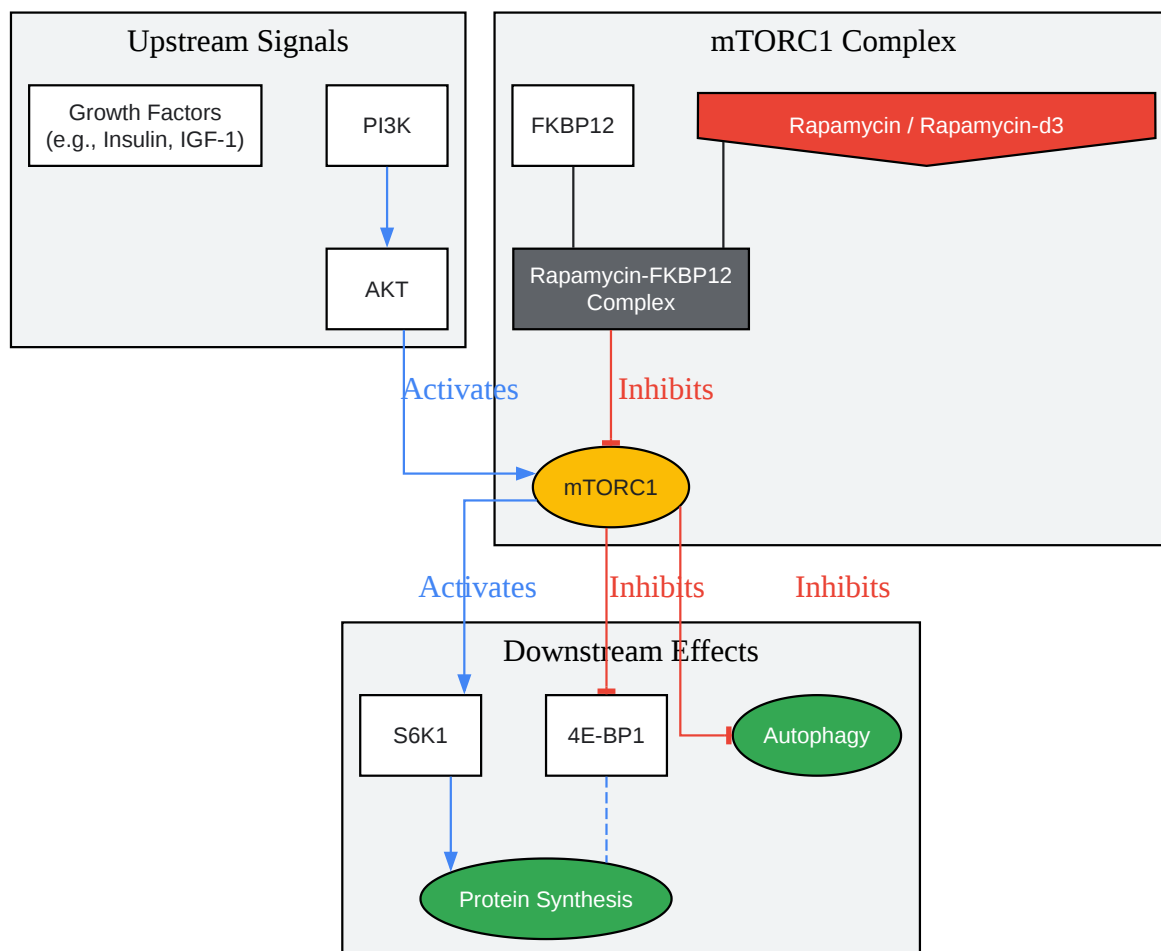
Below is a summary of its key quantitative properties:

Property	Value	Citations
CAS Number	392711-19-2	[1] [2] [3] [4] [5]
Molecular Formula	C ₅₁ H ₇₆ D ₃ NO ₁₃	[1] [2]
Molecular Weight	917.2 g/mol (also reported as 917.19, 917.21)	[1] [3] [4]
Synonyms	Sirolimus-d3	[1] [2]

Mechanism of Action and the mTOR Signaling Pathway

Rapamycin functions as a highly specific and potent allosteric inhibitor of the mammalian Target of Rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, metabolism, and survival.[\[6\]](#)[\[7\]](#) Rapamycin's mechanism of action involves forming a complex with the intracellular receptor FK506-binding protein-12 (FKBP12).[\[7\]](#)[\[8\]](#) This Rapamycin-FKBP12 complex then binds directly to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, specifically inhibiting the mTOR Complex 1 (mTORC1).[\[7\]](#)[\[8\]](#)

The mTOR signaling pathway is a complex network that integrates signals from growth factors, nutrients, and cellular energy status.[\[6\]](#) It exists in two distinct multi-protein complexes, mTORC1 and mTORC2.[\[6\]](#)[\[7\]](#) While both are crucial for cellular regulation, only mTORC1 is acutely sensitive to inhibition by the Rapamycin-FKBP12 complex.[\[9\]](#) Inhibition of mTORC1 leads to downstream effects such as the suppression of protein synthesis—by affecting substrates like S6 Kinase 1 (S6K1) and 4E-BP1—and the induction of autophagy.[\[8\]](#)[\[10\]](#)



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Rapamycin's inhibition of the mTORC1 signaling pathway.

Experimental Protocols: Quantification of Rapamycin using Rapamycin-d3

The following protocol is a representative methodology for the quantification of Rapamycin in whole blood using LC-MS/MS with **Rapamycin-d3** as an internal standard.

1. Objective: To determine the concentration of Rapamycin in whole blood samples with high specificity and sensitivity.

2. Materials and Reagents:

- Rapamycin analytical standard
- **Rapamycin-d3** (internal standard)
- Whole blood samples (e.g., human, rat, porcine)
- Methanol (LC-MS grade)
- Zinc Sulfate solution
- Acetonitrile (LC-MS grade)
- Formic Acid
- Ammonium Acetate
- Ultrapure water
- Microcentrifuge tubes
- 96-well plates

3. Standard and Sample Preparation:

- Stock Solutions: Prepare stock solutions of Rapamycin and **Rapamycin-d3** in methanol.
- Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of Rapamycin into blank whole blood.
- Sample Preparation:
 - Aliquot 100 μ L of whole blood sample, calibration standard, or quality control sample into a microcentrifuge tube.
 - Add the internal standard (**Rapamycin-d3**) solution.
 - Precipitate proteins by adding a solution of zinc sulfate and methanol or acetonitrile.

- Vortex mix the samples thoroughly.
- Centrifuge to pellet the precipitated proteins.
- Transfer the supernatant to a 96-well plate for analysis.

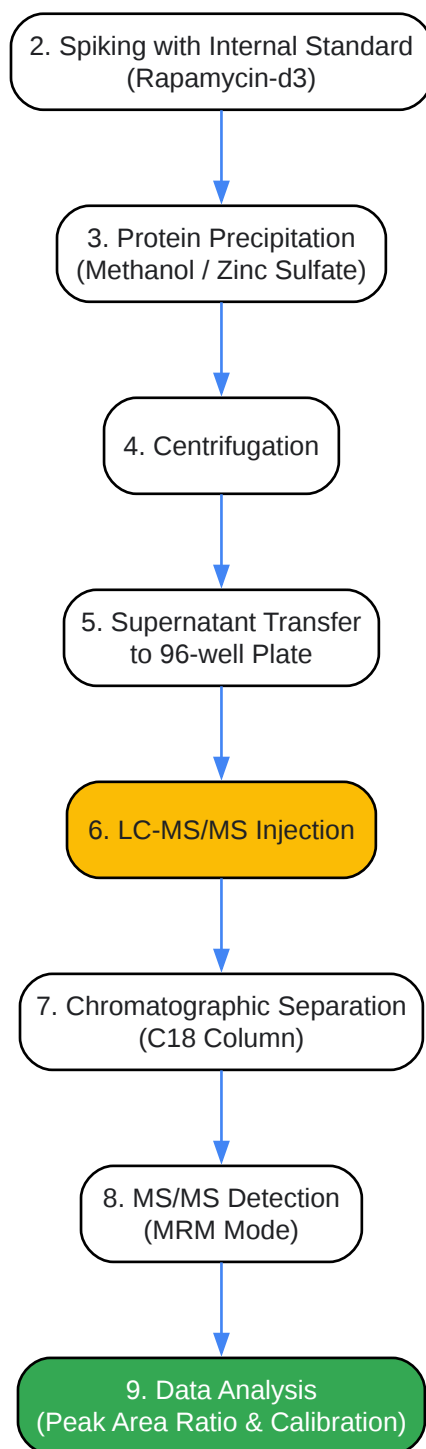
4. LC-MS/MS Analysis:

- Instrumentation: A liquid chromatograph coupled to a triple-quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- Chromatographic Separation:
 - Column: C18 reversed-phase column.
 - Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with formic acid and ammonium acetate) and an organic phase (e.g., methanol or acetonitrile). [\[11\]](#)
 - Flow Rate: Appropriate for the column dimensions (e.g., 0.2-0.5 mL/min).
- Mass Spectrometry Detection:
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Detection Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions: Monitor specific precursor-to-product ion transitions for both Rapamycin and **Rapamycin-d3**. For example, a transition for Sirolimus (SRL) could be m/z 931.7 → 864.6, and for Sirolimus-d3 (SRL-d3) m/z 934.7 → 864.6. [\[11\]](#)

5. Data Analysis:

- Integrate the peak areas for both the analyte (Rapamycin) and the internal standard (**Rapamycin-d3**).
- Calculate the peak area ratio (Analyte/Internal Standard).

- Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
- Determine the concentration of Rapamycin in the unknown samples by interpolating their peak area ratios from the calibration curve.



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Workflow for Rapamycin quantification using an internal standard.

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- To cite this document: BenchChem. [Rapamycin-d3: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12510939#rapamycin-d3-cas-number-and-molecular-weight]

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